molecular formula C15H12ClNO4S B160570 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride CAS No. 126565-42-2

2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride

Cat. No.: B160570
CAS No.: 126565-42-2
M. Wt: 337.8 g/mol
InChI Key: ABWFLHUIHQOEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride is an organic compound that belongs to the class of isoindolones These compounds are characterized by an isoindole nucleus bearing a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction Reactions: The isoindole nucleus can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can form condensation products with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane.

Major Products Formed

The major products formed from these reactions include substituted isoindolones, sulfonamides, and other derivatives with potential biological activity .

Scientific Research Applications

2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The isoindole nucleus plays a crucial role in binding to these targets, and the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(N-phthalimidinyl)benzenesulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other isoindolone derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c1-21-13-7-6-11(8-14(13)22(16,19)20)17-9-10-4-2-3-5-12(10)15(17)18/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWFLHUIHQOEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404766
Record name 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126565-42-2
Record name 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126565-42-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.